(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate
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Overview
Description
Preparation Methods
The synthesis of UT-231B involves several steps, including the formation of the piperidine ring and the introduction of the ethoxyhexyl and methyl groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. the compound is typically prepared in a laboratory setting under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
UT-231B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in UT-231B.
Scientific Research Applications
UT-231B has been primarily studied for its antiviral properties, especially against hepatitis C virus. It has been tested in clinical trials to evaluate its efficacy in reducing viral load in patients who have failed previous interferon-based therapies .
Mechanism of Action
The mechanism of action of UT-231B involves the inhibition of α-glucosidase, an enzyme that plays a crucial role in the replication of hepatitis C virus. By inhibiting this enzyme, UT-231B disrupts the viral life cycle, leading to a reduction in viral replication. The compound targets specific molecular pathways involved in the translation and replication of viral RNA .
Comparison with Similar Compounds
UT-231B is unique in its specific inhibition of α-glucosidase, which sets it apart from other antiviral agents. Similar compounds include other α-glucosidase inhibitors, such as miglitol and acarbose, which are used primarily for their antidiabetic properties. UT-231B’s antiviral activity makes it distinct in its application .
Properties
CAS No. |
912365-01-6 |
---|---|
Molecular Formula |
C18H35NO10 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4.C4H6O6/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2;5-1(3(7)8)2(6)4(9)10/h11-14,16-18H,3-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+,14-;1-,2-/m11/s1 |
InChI Key |
DZRQMHSNVNTFAQ-IVGJVWKCSA-N |
Isomeric SMILES |
CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOCCCCCCN1CC(C(C(C1C)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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